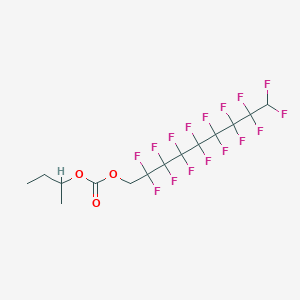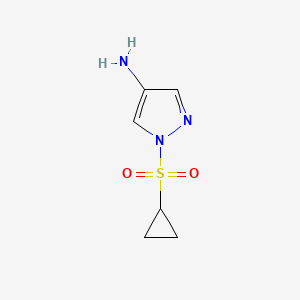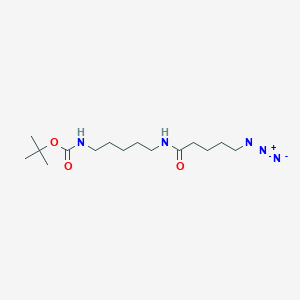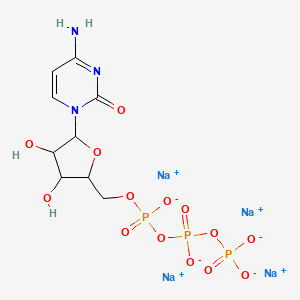![molecular formula C8H9F2NO B12081816 O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2-(2,5-difluorophenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2-(2,5-difluorophenyl)ethylamine with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is used as a building block in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
- O-[2-(2,4-Difluorophenyl)ethyl]hydroxylamine
- O-[2-(2,6-Difluorophenyl)ethyl]hydroxylamine
- O-(2-(2,4-Difluorophenoxy)ethyl)hydroxylamine
Comparison: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, the 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9F2NO/c9-7-1-2-8(10)6(5-7)3-4-12-11/h1-2,5H,3-4,11H2 |
Clave InChI |
ZYXNBKWGXVLOSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCON)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)


![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)




![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)


